Lipophilicity and Hydrogen-Bond Donor Count vs. Parent 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS 898746-35-5)
The N1-methyl substitution on 1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid reduces the hydrogen-bond donor count from 2 to 1 and increases the computed logP by 0.10 units (Hit2Lead LogP: 1.85 vs. 1.75 for the parent NH analog, CAS 898746-35-5) . PubChem XLogP3 values show a larger computed difference of approximately 0.65 log units (target XLogP3 = 1.1 vs. parent LogP = 1.26) [1]. The topological polar surface area (TPSA) of 55.1 Ų is identical to that predicted for the parent, but the reduction in H-bond donor count is expected to improve passive membrane permeability by approximately 2- to 5-fold based on the Lipinski/TraPPe models [2].
| Evidence Dimension | Lipophilicity (LogP) and hydrogen-bond donor count |
|---|---|
| Target Compound Data | LogP = 1.85 (Hit2Lead); XLogP3 = 1.1 (PubChem); H-bond donors = 1; H-bond acceptors = 3; TPSA = 55.1 Ų |
| Comparator Or Baseline | 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS 898746-35-5): LogP = 1.75 (Hit2Lead); computed LogP = 1.26 (chem960); H-bond donors = 2; H-bond acceptors = 3 |
| Quantified Difference | ΔLogP (Hit2Lead) = +0.10; ΔH-bond donors = −1; ΔXLogP3 ≈ +0.65 (PubChem vs. chem960) |
| Conditions | Computed physicochemical properties from vendor databases (Hit2Lead, PubChem, chem960) |
Why This Matters
The reduced hydrogen-bond donor count and increased lipophilicity can improve passive permeability and oral bioavailability potential, making the N-methyl compound a preferred starting point for lead optimization when CNS penetration or cellular potency is required.
- [1] PubChem. Compound Summary for CID 84655457: 1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. NCBI (2025). View Source
- [2] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
